molecular formula C26H34BrNO2 B12742007 1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate CAS No. 102584-61-2

1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate

Cat. No.: B12742007
CAS No.: 102584-61-2
M. Wt: 472.5 g/mol
InChI Key: JICIXIVHIBWVKF-UHFFFAOYSA-M
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Description

1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate is a complex organic compound with a molecular formula of C26H34NO2Br This compound is known for its unique structure, which includes a pyrrolidinium ring, a benzyl group, and a phenylcyclohexaneacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired outcomes. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ethanol or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate include:

Uniqueness

Its structural complexity and versatility make it a valuable compound for various scientific investigations .

Properties

CAS No.

102584-61-2

Molecular Formula

C26H34BrNO2

Molecular Weight

472.5 g/mol

IUPAC Name

(1-benzyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-phenylacetate;bromide

InChI

InChI=1S/C26H34NO2.BrH/c1-27(19-21-11-5-2-6-12-21)18-17-24(20-27)29-26(28)25(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-3,5-8,11-14,23-25H,4,9-10,15-20H2,1H3;1H/q+1;/p-1

InChI Key

JICIXIVHIBWVKF-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)CC4=CC=CC=C4.[Br-]

Origin of Product

United States

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